4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole
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Overview
Description
4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfanyl group attached to a pyrazole ring, which is further substituted with phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by high yields (78-92%) and simple operation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using eco-friendly catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
5-methyl-3-(4-methylphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole is unique due to its sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-12-14-19(15-13-16)25-22-20(17-8-4-2-5-9-17)23-24-21(22)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMIWDUDLRHJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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